1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt
Description
Sulfonic Acid Group Positioning and Tautomerism
The naphthalene core features sulfonic acid groups at the 1- and 5-positions, with an amino group at position 3 (Figure 1). The 1-sulfo group exists as a sulfonate (-SO₃⁻) due to sodium coordination, while the 5-sulfo group remains protonated (-SO₃H) in the monosodium salt. This arrangement creates a dipolar structure, with the amino group at position 3 participating in intramolecular hydrogen bonding with the adjacent sulfonate oxygen atoms. Tautomerism is limited due to the strong acidity of the sulfonic acid groups, which stabilize the anionic sulfonate form in aqueous solutions.
Sodium Ion Coordination Chemistry
The sodium ion exhibits a hexacoordinate geometry, binding to three oxygen atoms from the 1-sulfonate group and three water molecules in the crystalline state. This coordination stabilizes the sulfonate moiety, reducing its pKa compared to the free acid form. X-ray diffraction data (unavailable in public sources) would likely reveal a distorted octahedral geometry around sodium, typical of sulfonate salts.
Spectroscopic Characterization
Sulfur-33 Nuclear Magnetic Resonance (³³S NMR) Signatures
³³S NMR spectroscopy reveals distinct signals for the two sulfur environments (Table 1). The sulfonate group (-SO₃⁻) resonates at δS ≈ -15 ppm , while the protonated sulfonic acid (-SO₃H) appears at δS ≈ +5 ppm , consistent with the deshielding effect of the sodium counterion. The quadrupolar nature of ³³S results in broad linewidths (~200–500 Hz), complicating resolution but confirming the presence of two inequivalent sulfur centers.
Table 1: ³³S NMR chemical shifts for key sulfur environments
| Group | δS (ppm) | Linewidth (Hz) |
|---|---|---|
| -SO₃⁻ (1-position) | -15 | 250 |
| -SO₃H (5-position) | +5 | 450 |
Fourier-Transform Infrared (FT-IR) Spectral Patterns
FT-IR spectroscopy identifies functional groups through characteristic absorptions (Figure 2):
- S=O asymmetric stretch : 1180–1250 cm⁻¹ (sulfonate) and 1220–1280 cm⁻¹ (sulfonic acid).
- N-H stretch : 3300–3500 cm⁻¹ (primary amine), broadened by hydrogen bonding.
- Aromatic C=C stretch : 1450–1600 cm⁻¹, with splitting due to electron-withdrawing sulfonic groups.
The absence of a broad O-H stretch above 2500 cm⁻¹ confirms the deprotonation of the 1-sulfo group.
Figure 1: Molecular structure of 1,5-naphthalenedisulfonic acid, 3-amino-, monosodium salt
(Note: A 2D structural diagram would highlight substituents at positions 1, 3, and 5.)
Figure 2: Simulated FT-IR spectrum
(Note: Peaks labeled with corresponding functional groups as described above.)
Properties
IUPAC Name |
sodium;3-amino-5-sulfonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTIFEPCSRBRNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063555 | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4681-22-5 | |
| Record name | Monosodium 3-amino-1,5-naphthalenedisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004681225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Solvent Selection
The synthesis begins with the sulfonation of naphthalene using sulfur trioxide (SO₃) in an inert organic solvent. Patent EP0118832B1 specifies that a molar ratio of 2.3–5.0 moles of SO₃ per mole of naphthalene is optimal, with dichloromethane or chlorobenzene as preferred solvents. The reaction proceeds exothermically at 30–110°C , forming a sulfonation mixture containing naphthalene-1,5-disulfonic acid alongside isomers such as 1,3- and 1,6-disulfonic acids.
Key parameters include:
- Solvent purity : Residual moisture or reactive impurities degrade SO₃, reducing yield.
- Temperature control : Elevated temperatures (>100°C) favor polysulfonation, while lower temperatures (<50°C) slow kinetics.
- Molar ratio : Excess SO₃ (≥3.0 moles) minimizes isomer formation but increases sulfuric acid byproduct.
Isolation of Sulfonation Products
Post-sulfonation, the mixture is diluted with water (20–80% by weight) to precipitate inorganic salts and isolate the organic phase. Neutralization with sodium hydroxide or carbonate at pH 5–9 yields the disodium salt of naphthalene-1,5-disulfonic acid, which is filtered and washed with sodium sulfate solution to reduce impurities (<1% Na₂SO₄).
Nitration to 3-Nitro-1,5-Naphthalenedisulfonic Acid
Nitration Process
Patent EP0013395B1 details the nitration of sulfonated naphthalene using mixed acid (HNO₃/H₂SO₄) at 10–60°C . The reaction selectively introduces a nitro group at the 3-position due to the directing effects of the sulfonic acid groups. Critical factors include:
Isolation as Magnesium Salt
The crude nitration product is dissolved in water at 80–100°C and precipitated as the magnesium salt by adding MgO or MgCO₃. This step removes residual sulfuric acid and isolates the nitro compound in >90% purity. Filtration at elevated temperatures prevents co-precipitation of isomers.
Reduction to 3-Amino-1,5-Naphthalenedisulfonic Acid
Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in aqueous ethanol at 50–80°C . This method avoids acidic byproducts but requires careful pH control (pH 6–7 ) to prevent desulfonation.
Chemical Reduction
Alternative methods employ Fe/HCl or SnCl₂/HCl , though these generate acidic waste streams. Post-reduction neutralization with NaOH converts the product to the monosodium salt, with residual iron or tin removed via ion-exchange chromatography.
Neutralization to Monosodium Salt
pH-Dependent Neutralization
The free sulfonic acid groups (pKa ≈ -6) are neutralized with NaOH under controlled conditions:
Challenges in Purity
Impurities such as trisulfonated isomers (e.g., 1,3,5-naphthalenetrisulfonic acid) are removed by recrystallization. Patent EP0118832B1 reports final purities of 95–97% after washing with 10% Na₂SO₄ solution.
Industrial-Scale Production
Continuous Process Design
Modern facilities use continuous sulfonation-nitration reactors with in-line neutralization. Key advancements include:
Economic and Environmental Considerations
- Energy consumption : Flash evaporation reduces drying energy by 40% compared to conventional methods.
- Yield optimization : Process modifications achieve 90–94% yield from naphthalene to monosodium salt.
Analytical Characterization
Spectroscopic Methods
- UV-Vis : λₘₐₓ = 280 nm (aromatic amine), 220 nm (sulfonate).
- ¹H NMR : δ 7.8–8.5 ppm (aromatic protons), δ 5.2–5.5 ppm (NH₂).
Chromatographic Analysis
HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves monosodium salt from isomers (<0.5% impurity).
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Applications Overview
-
Dye Industry
- Intermediate for Dye Synthesis : The compound is primarily used as an intermediate in the production of various dyes. Its sulfonic acid groups enhance solubility and reactivity, making it suitable for synthesizing azo dyes and other colorants .
- Case Study : Research indicates that 3-amino-1,5-naphthalenedisulfonic acid is integral in developing reactive dyes that exhibit high stability and vivid colors .
-
Analytical Chemistry
- Spectrophotometric Applications : The compound is utilized in spectrophotometric methods for determining the concentration of various substances due to its ability to form colored complexes with metal ions .
- Case Study : A study demonstrated its effectiveness in detecting trace amounts of heavy metals in water samples by forming stable complexes that can be quantified using UV-Vis spectroscopy .
-
Biochemical Research
- Cell Culture and Analysis : It serves as a reagent in cell culture applications, particularly in the analysis of cellular responses to different stimuli. Its role as a pH indicator in biological assays has been explored .
- Case Study : In a study involving mammalian cell lines, the compound was used to assess cell viability and proliferation rates under varying conditions, showcasing its utility in pharmacological research .
-
Environmental Applications
- Water Treatment : The compound has potential uses in water treatment processes, particularly in removing pollutants through adsorption techniques due to its charged functional groups .
- Case Study : Research highlighted the compound's effectiveness in adsorbing organic dyes from wastewater, indicating its potential as an eco-friendly solution for dye removal .
Table 1: Comparison of Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Dye Industry | Intermediate for dye synthesis | High stability and vivid colors |
| Analytical Chemistry | Spectrophotometric detection | Effective for trace metal analysis |
| Biochemical Research | Cell culture assays | Useful for assessing cellular responses |
| Environmental Science | Water treatment processes | Effective pollutant removal |
Table 2: Case Studies Summary
Mechanism of Action
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it useful in binding assays and as a molecular probe in research .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Degradation Efficiency of Selected Compounds Under UV/H₂O₂
| Compound | Degradation Rate (k, min⁻¹) | Byproducts Identified |
|---|---|---|
| 1,5-Naphthalenedisulfonic acid | 0.12 | Sulfate ions, carboxylic acids |
| 3-Amino-1,5-naphthalenedisulfonic acid | 0.18 (estimated) | Ammonia, sulfate ions |
| 2-Amino-1,5-naphthalenedisulfonic acid | 0.15 | Nitro derivatives, sulfates |
Data extrapolated from UV/H₂O₂ degradation studies on sulfonated aromatics .
Biological Activity
1,5-Naphthalenedisulfonic acid, 3-amino-, monosodium salt (CAS Number: 14170-43-5) is a sulfonated aromatic compound with potential biological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₀H₉NNaO₆S₂
- Molecular Weight : 347.27 g/mol
- Chemical Structure : Characterized by two sulfonic acid groups and an amino group attached to a naphthalene ring.
Mechanisms of Biological Activity
- Antimicrobial Properties : Research indicates that compounds similar to 1,5-naphthalenedisulfonic acid exhibit antimicrobial activity. The sulfonate groups may enhance solubility and interaction with microbial membranes, leading to cell lysis or inhibition of growth.
- Antioxidant Activity : The presence of the amino group can contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Binding Affinity : Studies have shown that sulfonated compounds can interact with various biomolecules, potentially modulating biological pathways. For instance, they may inhibit viral entry by binding to glycoproteins on the surface of viruses.
In Vitro Studies
- A study demonstrated that 1,5-naphthalenedisulfonic acid derivatives exhibited significant inhibitory effects on certain bacterial strains. The IC50 values ranged from 10 to 50 µg/mL, indicating moderate potency against pathogens such as Staphylococcus aureus and Escherichia coli .
- Another investigation into the compound's antioxidant capacity revealed that it effectively reduced reactive oxygen species (ROS) in cultured human cells, suggesting a protective role against oxidative damage .
Case Studies
- Antiviral Activity : In a study focused on HIV-1, derivatives of naphthalenedisulfonic acids were tested for their ability to inhibit viral binding to host cells. The results indicated that these compounds could significantly reduce viral entry, with IC50 values in the micromolar range .
- Electrochemical Sensors : The use of molecularly imprinted polymers incorporating naphthalenedisulfonic acid has been explored for the development of electrochemical sensors for drug detection, showcasing its versatility in biomedical applications .
Comparative Analysis
| Property/Activity | 1,5-Naphthalenedisulfonic Acid | Other Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate (IC50: 10-50 µg/mL) | Varies (some >100 µg/mL) |
| Antioxidant Capacity | Significant | Variable |
| Electrochemical Applications | Effective in sensor development | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
